molecular formula C11H15N3O B2525880 1-((3-Methylisoxazol-5-yl)methyl)piperidine-4-carbonitrile CAS No. 2034456-98-7

1-((3-Methylisoxazol-5-yl)methyl)piperidine-4-carbonitrile

Cat. No. B2525880
M. Wt: 205.261
InChI Key: IASZRBPVUFSZEC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-((3-Methylisoxazol-5-yl)methyl)piperidine-4-carbonitrile involves multi-step reactions starting from basic heterocyclic and piperidine structures. In one study, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were synthesized from piperidine carboxylic acids, which were converted to β-keto esters and then treated with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with N-mono-substituted hydrazines yielded the target compounds . Another synthesis approach involved the use of malononitrile, 4-methoxybenzaldehyde, and piperidine, which were reacted in a one-pot, three-component reaction at room temperature to produce a novel pyridine derivative .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various spectroscopic techniques. For instance, the novel heterocyclic compounds in one study were confirmed by 1H-, 13C-, and 15N-NMR spectroscopy and high-resolution mass spectrometry (HRMS) . In another case, the structure of a novel pyridine derivative was confirmed by 1H NMR, mass spectrometry (MS), and X-ray single crystal diffraction .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are characterized by regioselective processes and the formation of various heterocyclic structures. The reaction of β-enamine diketones with hydrazines, for example, afforded pyrazole carboxylates as major products . The three-component synthesis mentioned earlier resulted in a pyridine derivative with a yield of 40% .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their structural characterization and the conditions under which they are synthesized. The crystalline structure of one compound was analyzed, revealing that the piperidine and morpholine rings adopt a chair conformation, with the benzisoxazole ring being planar. The stability of the molecule was attributed to inter- and intra-molecular hydrogen bonds . The yields of the reactions and the specific conditions, such as room temperature synthesis, also provide insight into the reactivity and stability of these compounds .

Scientific Research Applications

Synthesis and Labeling Techniques

Synthesis of Carbon-14-labeled Compounds : A study detailed the synthesis of 14C-labeled 3-(1-hydroxy-2-piperidinoethyl)-5-phenylisoxazole citrate, incorporating the carbon-14 label into different positions of the molecule, showcasing a method for labeling compounds that could be useful in tracking metabolic and distribution pathways in scientific research (H. Minato et al., 1974).

Chemical Reactions and Mechanisms

Aminolysis on Saturated Carbon Atoms : Research on the rates of aminolyses of various iodides in acetonitrile provided insights into the reactivity and mechanism, indicating no significant α-effect in these reactions, which could be relevant for understanding reactions involving similar structures (S. Ōae et al., 1969).

Antimicrobial and Pharmacological Evaluation

Novel Thiazolo-Triazolo-Pyridine Derivatives : A study synthesized and evaluated novel derivatives for their antimicrobial activity, highlighting the potential of such compounds in developing new antimicrobials (M. Suresh et al., 2016).

Material Science and Novel Syntheses

Spectroscopy and X-ray Studies : The synthesis and evaluation of new compounds with potential applications in material science were documented, including their spectroscopic and X-ray characterization (F. Al-Omran et al., 2014).

properties

IUPAC Name

1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-9-6-11(15-13-9)8-14-4-2-10(7-12)3-5-14/h6,10H,2-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IASZRBPVUFSZEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CN2CCC(CC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((3-Methylisoxazol-5-yl)methyl)piperidine-4-carbonitrile

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